Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitro-phenoxy)tetrahydro-2H-pyran-2-carboxylate
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Overview
Description
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitro-phenoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydropyran ring substituted with multiple hydroxyl groups and a nitrophenoxy group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitro-phenoxy)tetrahydro-2H-pyran-2-carboxylate typically involves multiple steps. One common method includes the reaction of (2S,3S,4S,5R,6S)-methyl 3,4,5-triacetoxy-6-(4-(hydroxymethyl)-2-nitrophenoxy)-tetrahydro-2H-pyran-2-carboxylate with ethyl acetate and tetrahydrofuran in the presence of platinum dioxide . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitro-phenoxy)tetrahydro-2H-pyran-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the phenoxy group with other nucleophiles.
Scientific Research Applications
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitro-phenoxy)tetrahydro-2H-pyran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitro-phenoxy)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro group may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4S,5R,6S)-methyl 3,4,5-triacetoxy-6-(4-(hydroxymethyl)-2-nitrophenoxy)-tetrahydro-2H-pyran-2-carboxylate
- D-Glucitol, 1,5-anhydro-1-C- [4-chloro-3- [ (4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate, (1S)-
Uniqueness
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitro-phenoxy)tetrahydro-2H-pyran-2-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and nitro groups. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
sodium;3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSCXLWCVBZJEE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NNaO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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